molecular formula C2H6 B1627052 Ethane-1,1,2,2-d4 CAS No. 3681-29-6

Ethane-1,1,2,2-d4

Cat. No. B1627052
CAS RN: 3681-29-6
M. Wt: 34.09 g/mol
InChI Key: OTMSDBZUPAUEDD-LNLMKGTHSA-N
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Description

Ethane-1,1,2,2-d4 is a deuterated form of ethane, which is a hydrocarbon compound. It is used in various scientific research applications, including drug development, chemical synthesis, and metabolic studies.

Scientific Research Applications

  • Biodegradation in Aquifers Ethane, along with methane, has been studied for its potential to stimulate the biological degradation of 1,4-dioxane in groundwater aquifers via aerobic cometabolism. Research indicates that ethane can enhance 1,4-D degradation, particularly in zones where products of biotic or abiotic reductive dechlorination of chlorinated ethanes mix with aerobic groundwater (Hatzinger et al., 2017).

  • Chemistry of Multi-nuclear Complexes Studies involving cyclic Au(I)4Co(III)2 hexanuclear complexes with ethane derivatives like penicillaminate and 1,2-bis(diphenylphosphino)ethane have been conducted. These studies show unique crystallization behaviors of the stereoisomers of such complexes (Yoshinari et al., 2015).

  • Stability and Structure Investigations The stability and structure of the C2H6+ ion have been investigated using ab initio methods, providing insights into the equilibrium structures of ethane and its ionized states (Richartz et al., 1977).

  • Combustion Enhancements in Engines Ethane has been studied for its effects on diesel-methane dual-fuel combustion in heavy-duty engines. Adding ethane to methane in such engines can enhance ignitability and improve overall combustion performance (Ahmad et al., 2021).

  • Molecular Orbital Studies In molecular orbital studies including d-functions, ethane and other hydrocarbons have been analyzed for energy stabilization, particularly in strained cyclic molecules (Hariharan & Pople, 1972).

  • Crystal Phase Studies A metastable solid phase of ethane, different from previously known phases, has been reported, contributing to the understanding of ethane's crystalline properties (Wisnosky et al., 1983).

  • Natural Gas Analysis The clumping of carbon isotopes in ethane from natural gas has been studied to understand the conditions and progress of reactions leading to hydrocarbon accumulation in natural gas reservoirs (Clog et al., 2018).

  • Spectroscopy of Ethane Isotopes The infra-red and Raman spectra of C2D6 (deuterated ethane) have been analyzed to study the vibrational spectra and potential functions, providing insights into the fundamental frequencies of ethane and its isotopes (Stitt, 1939).

  • Synthesis of Carbon Nanotubes Ethane has been used as a carbon source in the synthesis of carbon nanotubes via chemical vapor deposition, showing high yield and selectivity in producing multi-walled carbon nanotubes (Louis et al., 2005).

  • Radiation-Induced Reactions in Coal Models The radiation-induced C—C bond cleavage of 1,2-di(1-naphthyl)ethane, a model compound for coal, has been studied to understand the effects of radiation on coal's molecular structure (Haenel et al., 1990).

  • Bromination Reactions The synthesis and exploration of 1,2-Dipyridiniumditribromide-ethane as an efficient brominating agent demonstrates its effectiveness in bromination reactions under solvent-free conditions (Kavala et al., 2005).

  • Conformational Studies in Halogenated Ethanes Nuclear magnetic resonance spectroscopy has been used to determine the ground-state energies, rates, and barriers for interconversions of rotational isomers in halogenated ethanes, offering insights into their conformational equilibria (Weigert et al., 1970).

  • Ion-Molecule Reactions Ion-molecule reactions in methane, methane-d4 mixtures, and ethane have been studied to determine parent-daughter ion relationships and reaction cross sections (Derwish et al., 1964).

  • Anaerobic Oxidation by Archaea The anaerobic oxidation of ethane by archaea in marine hydrocarbon seeps has been identified and characterized, revealing the biological consumption of ethane under anoxic conditions (Chen et al., 2019).

  • Crystal and Molecular Structure Analysis The structure of tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N′)) palladium(II)), a compound with a unique molecular structure resembling a ‘molecular tricorn’, has been determined (Baker et al., 1995).

properties

IUPAC Name

1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570420
Record name (~2~H_4_)Ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-1,1,2,2-d4

CAS RN

3681-29-6
Record name (~2~H_4_)Ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3681-29-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
13
Citations
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of 1,2-ethane-1,1,2,2,-d4-diol-d2 in methanol-d Page 1 Diffusion coefficient of 1,2-ethane-1,1,2,2,-d4-diol-d2 in methanol-d 3 Diffusion in Liquid Mixtures 3.1. Data 3.1.1 …
Number of citations: 0 link.springer.com
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
This chapter provides Self-diffusion coefficient of 1, 2-ethane-1, 1, 2, 2,-d4-diol-d2 at various temperature and pressure conditions measured using NMR spin echo field gradient.
Number of citations: 0 link.springer.com
J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of 1,4,7,10-tetraoxa-cyclododecane in 1,2-ethane-1,1,2,2,-d4-diol-d2 Page 1 Diffusion coefficient of 1,4,7,10-tetraoxa-cyclododecane in 1,2-ethane-1,1,2,2,-d4-diol-d2 …
Number of citations: 0 link.springer.com
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2018 - Springer
Diffusion coefficient of 1,4,7,10,13- pentaoxacyclopentadecane in 1,2-ethane-1,1,2,2,-d4-diol-d2 Page 1 Diffusion coefficient of 1,4,7,10,13pentaoxacyclopentadecane in 1,2-ethane-1,1,2,2,-d4-diol-d2 …
Number of citations: 0 link.springer.com
JC Biordi, Y Rousseau, GJ Mains - The Journal of Chemical Physics, 1968 - pubs.aip.org
The reactions of hot hydrogen atoms in the range 0.8–2.4 eV with perdeuterated and partially protonated hydrocarbons have been studied. The hot atoms were produced in C 2 D 6 , C …
Number of citations: 14 pubs.aip.org
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
TR Lee - 1991 - search.proquest.com
This thesis focuses on the development of a reaction that generates surface alkyls (R*) on platinum having well defined initial structures under conditions typically employed in organic …
Number of citations: 0 search.proquest.com
H Chihara, N Nakamura - Substances Containing Ag… C 10 H 15, 2010 - Springer
NQRS Data for C8H16Cl6D16N8O16Pt2 [C4H8Cl2D8N4Pt·C4H8D8N4Pt·4(ClO4)] (Subst. No. 1122) Page 1 Nuclear Quadrupole Resonance Spectroscopy Data 1 Landolt-Börnstein …
Number of citations: 3 link.springer.com
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 0 link.springer.com

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